molecular formula C12H15ClFNO2 B2744669 Methyl 3-(4-fluorophenyl)pyrrolidine-3-carboxylate;hydrochloride CAS No. 2309446-39-5

Methyl 3-(4-fluorophenyl)pyrrolidine-3-carboxylate;hydrochloride

Cat. No.: B2744669
CAS No.: 2309446-39-5
M. Wt: 259.71
InChI Key: WGWARIMHCOZCOB-UHFFFAOYSA-N
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Description

Methyl 3-(4-fluorophenyl)pyrrolidine-3-carboxylate hydrochloride is a pyrrolidine derivative featuring a fluorophenyl substituent at the 3-position of the heterocyclic ring and a methyl ester group. The hydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical research. Pyrrolidine scaffolds are widely explored in drug discovery due to their conformational rigidity and ability to interact with biological targets, such as enzymes and receptors .

Properties

IUPAC Name

methyl 3-(4-fluorophenyl)pyrrolidine-3-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14FNO2.ClH/c1-16-11(15)12(6-7-14-8-12)9-2-4-10(13)5-3-9;/h2-5,14H,6-8H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGWARIMHCOZCOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1(CCNC1)C2=CC=C(C=C2)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClFNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(4-fluorophenyl)pyrrolidine-3-carboxylate typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as amino acids or other nitrogen-containing compounds.

    Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic substitution reaction, where a fluorinated benzene derivative reacts with the pyrrolidine ring.

    Esterification: The carboxylate group is esterified using methanol in the presence of an acid catalyst to form the methyl ester.

    Formation of the Hydrochloride Salt: The final compound is converted to its hydrochloride salt form by reacting with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity. Common techniques include:

    Batch Reactors: Used for controlled synthesis and monitoring of reaction parameters.

    Continuous Flow Reactors: Employed for large-scale production to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(4-fluorophenyl)pyrrolidine-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol or the fluorophenyl group to a non-fluorinated phenyl group.

    Substitution: Nucleophilic substitution reactions can replace the fluorine atom with other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Nucleophiles: Sodium methoxide (NaOMe), potassium tert-butoxide (KOtBu).

Major Products

    Oxidation Products: Ketones, carboxylic acids.

    Reduction Products: Alcohols, non-fluorinated phenyl derivatives.

    Substitution Products: Various substituted phenyl derivatives.

Scientific Research Applications

Methyl 3-(4-fluorophenyl)pyrrolidine-3-carboxylate;hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 3-(4-fluorophenyl)pyrrolidine-3-carboxylate;hydrochloride involves its interaction with specific molecular targets. The fluorophenyl group enhances its binding affinity to certain receptors or enzymes, leading to modulation of their activity. The pyrrolidine ring contributes to the compound’s overall stability and bioavailability.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations

Substituent Modifications
  • Target Compound: Substituent: 4-Fluorophenyl at pyrrolidine-3-position. Functional Group: Methyl ester. Molecular Formula: Estimated as C₁₂H₁₄FNO₂·HCl (molecular weight ~263.7 g/mol).
  • Methyl (3R,4S)-4-(4-chlorophenyl)pyrrolidine-3-carboxylate hydrochloride (CAS: 1630945-13-9): Substituent: 4-Chlorophenyl at pyrrolidine-4-position. Molecular Formula: C₁₂H₁₅Cl₂NO₂ (276.16 g/mol). Key Difference: Chlorine substituent increases molecular weight and lipophilicity compared to fluorine .
  • trans-Methyl 4-(4-fluorophenyl)pyrrolidine-3-carboxylate hydrochloride (CAS: 1236862-40-0): Substituent: 4-Fluorophenyl at pyrrolidine-4-position.
  • Methyl (3R,4R)-4-(trifluoromethyl)pyrrolidine-3-carboxylate hydrochloride (CAS: 2140264-93-1):

    • Substituent: Trifluoromethyl group at pyrrolidine-4-position.
    • Impact: Enhanced metabolic stability and electron-withdrawing properties compared to fluorophenyl .
Functional Group Variations
  • (3R,4S)-4-(2,5-Dichlorophenyl)pyrrolidine-3-carboxylic acid hydrochloride (CAS: 1049734-30-6):
    • Functional Group: Carboxylic acid instead of methyl ester.
    • Effect: Higher polarity and solubility, but reduced cell membrane permeability .

Physicochemical Properties

Compound Molecular Weight (g/mol) LogP (Estimated) Solubility (HCl Salt)
Target Compound ~263.7 ~1.2 High in aqueous media
Methyl 4-(4-chlorophenyl) derivative 276.16 ~2.5 Moderate
Trifluoromethyl derivative ~290.6 ~1.8 High
Carboxylic acid derivative 309.6 ~0.5 Very high

Key Observations :

  • Fluorine’s electronegativity improves solubility, while chlorine and trifluoromethyl groups increase lipophilicity.
  • Carboxylic acid derivatives exhibit the highest solubility but may require prodrug strategies for bioavailability.

Pharmacological Relevance

  • Fluorophenyl Group : Common in CNS drugs (e.g., paroxetine, an SSRI) due to enhanced blood-brain barrier penetration .
  • Chlorophenyl/Trifluoromethyl Analogs : May target different receptors (e.g., dopamine or serotonin transporters) based on substituent electronics .

Biological Activity

Methyl 3-(4-fluorophenyl)pyrrolidine-3-carboxylate;hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

The compound consists of a pyrrolidine ring substituted with a 4-fluorophenyl group and a carboxylate moiety. Its hydrochloride form enhances solubility, making it suitable for various pharmacological applications. The molecular formula is C12H14ClFNO2C_{12}H_{14}ClFNO_2 with a molecular weight of approximately 259.71 g/mol.

This compound exhibits its biological effects primarily through:

  • Receptor Binding : The fluorophenyl group enhances binding affinity to specific receptors, modulating their activity, which can lead to various therapeutic effects.
  • Enzyme Inhibition : It has been shown to inhibit certain enzymes, contributing to its potential as a therapeutic agent.

Biological Activities

The compound has been investigated for several biological activities, including:

  • Antimicrobial Properties : Preliminary studies suggest effectiveness against bacterial strains, with some compounds showing minimum inhibitory concentration (MIC) values comparable to established antibiotics .
  • Neuropharmacological Effects : Research indicates potential modulation of neurotransmitter systems, particularly dopamine and serotonin pathways, which may influence mood and cognition.
  • Anticancer Activity : Some derivatives have demonstrated cytotoxic effects against various cancer cell lines, indicating potential as an anticancer agent .

Case Studies and Experimental Data

  • Antimicrobial Activity :
    • A study evaluated the antimicrobial efficacy of pyrrolidine derivatives, including this compound. The compound exhibited significant activity against Staphylococcus aureus with an MIC value of 12.5 μg/mL, suggesting its potential as a lead compound for developing new antibiotics .
  • Neuropharmacological Studies :
    • In vitro assays indicated that the compound may act as a modulator of neurotransmitter receptors. For instance, it showed promising results in binding studies with serotonin receptors, which could translate into mood-enhancing properties.
  • Cytotoxicity Against Cancer Cells :
    • A series of experiments assessed the cytotoxic effects on various tumor cell lines. The compound demonstrated selective cytotoxicity with IC50 values ranging from 1.143 μM against renal cancer cells to higher values against other cell types, highlighting its potential for targeted cancer therapy .

Comparative Analysis

The following table summarizes the biological activities and characteristics of this compound in comparison to related compounds:

Compound NameBiological ActivityNotable Features
This compoundAntimicrobial, NeuropharmacologicalHigh binding affinity to receptors
Methyl 4-(4-chlorophenyl)pyrrolidine-3-carboxylateAnticancerSelective cytotoxicity against tumor cells
Trans-methyl 4-(4-fluorophenyl)pyrrolidine-3-carboxylatePsychoactive propertiesInfluences mood via serotonin pathways

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